molecular formula C10H10F3NO B12050230 2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

Cat. No.: B12050230
M. Wt: 217.19 g/mol
InChI Key: QMWDCTSQBQIDJC-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropan-1-amine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-1-6(2-4-7)8-5-9(8)14/h1-4,8-9H,5,14H2

InChI Key

QMWDCTSQBQIDJC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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